molecular formula C22H22 B15415323 1-Tert-butyl-4-(4-phenylphenyl)benzene CAS No. 133358-62-0

1-Tert-butyl-4-(4-phenylphenyl)benzene

Cat. No.: B15415323
CAS No.: 133358-62-0
M. Wt: 286.4 g/mol
InChI Key: IAHHHZBPQZNCFG-UHFFFAOYSA-N
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Description

1-Tert-butyl-4-(4-phenylphenyl)benzene is a high-purity organic compound of significant interest in advanced research and development. This compound belongs to the class of terphenyl derivatives, characterized by a central biphenyl core further substituted with a tert-butyl group. The tert-butyl functional group is known to impart distinctive steric and electronic properties to molecules, enhancing their stability and influencing their intermolecular interactions . This makes such compounds valuable building blocks in organic synthesis and materials science. Researchers utilize this compound primarily as a key intermediate or precursor in the development of novel organic materials. Its extended aromatic system and tailored steric profile make it a candidate for investigating liquid crystalline phases, constructing molecular machines, and engineering advanced polymers. The structural motif of tert-butyl-substituted aromatic systems is frequently employed in the creation of antioxidants and stabilizers for high-performance materials, suggesting potential applications in the study of polymer stabilization and antioxidant mechanisms . The compound is provided as a high-grade material to ensure consistent and reliable experimental results. This compound is intended for laboratory and research applications only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle the product according to established laboratory safety protocols.

Properties

CAS No.

133358-62-0

Molecular Formula

C22H22

Molecular Weight

286.4 g/mol

IUPAC Name

1-tert-butyl-4-(4-phenylphenyl)benzene

InChI

InChI=1S/C22H22/c1-22(2,3)21-15-13-20(14-16-21)19-11-9-18(10-12-19)17-7-5-4-6-8-17/h4-16H,1-3H3

InChI Key

IAHHHZBPQZNCFG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Applications/Properties Reference ID
1-tert-Butyl-4-phenoxybenzene Phenoxy group C₁₆H₁₈O 226.31 Intermediate in organic synthesis
4-Tert-butyldiphenyl sulfide Sulfide group C₁₆H₁₈S 242.38 Ligand in coordination chemistry
1-tert-Butyl-4-(chloromethyl)benzene Chloromethyl group C₁₁H₁₅Cl 182.69 Pesticide/pharmaceutical intermediate
1-n-Butyl-4-[(4-butylphenyl)ethynyl]benzene Ethynyl-linked biphenyl C₂₂H₂₆ 290.45 Material science (conjugated systems)
Diphenyl[4-(4-tert-butylphenyl)phenyl]phosphine Phosphine ligand C₂₉H₂₉P 408.50 Host-guest interactions (Kf ~10²)

Key Observations :

  • Steric Effects : The tert-butyl group in all analogs reduces molecular flexibility and increases steric hindrance. For example, in diphenyl[4-(4-tert-butylphenyl)phenyl]phosphine, the tert-butyl group lowers association constants (Kf) in host-guest systems compared to adamantyl substituents .
  • Electronic Effects: Electron-withdrawing groups (e.g., chloromethyl in 1-tert-butyl-4-(chloromethyl)benzene) enhance reactivity toward nucleophilic substitution, whereas electron-donating groups (e.g., phenoxy in 1-tert-butyl-4-phenoxybenzene) stabilize aromatic systems .
  • Conjugation : Ethynyl-linked biphenyl systems (e.g., 1-n-butyl-4-[(4-butylphenyl)ethynyl]benzene) exhibit extended π-conjugation, making them suitable for optoelectronic applications, unlike the directly linked biphenyl in the target compound, which may prioritize rigidity .

Spectroscopic Comparisons

Table 2: NMR and IR Data for Selected Compounds
Compound Name ¹H-NMR (δ, ppm) ¹³C-NMR (δ, ppm) IR Peaks (cm⁻¹) Reference ID
1-tert-Butyl-4-(pentamethylcyclopentadienylmethyl)benzene 7.08 (d, 2H), 6.78 (d, 2H), 1.25 (s, 9H) 148.2, 139.6, 135.7, 128.2, 34.3, 31.4 2960, 1516, 1448, 836
1-tert-Butyl-4-nitrobenzene - - 2960, 1516 (NO₂ asymmetric stretch)
1-tert-Butyl-4-(trifluoromethylsulfonyl)benzene 7.51 (d, 2H), 7.95 (d, 2H) - 1378 (S=O stretch), 1105

Insights :

  • The tert-butyl group consistently appears as a singlet near δ 1.25–1.31 ppm in ¹H-NMR .
  • Biphenyl substituents (as in the target compound) would likely show aromatic proton signals near δ 7.0–7.5 ppm, similar to 1-tert-butyl-4-(trifluoromethylsulfonyl)benzene .
  • IR peaks for tert-butyl analogs typically include C-H stretches near 2960 cm⁻¹ and aromatic C=C vibrations near 1516 cm⁻¹ .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Tert-butyl-4-(4-phenylphenyl)benzene, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Suzuki-Miyaura coupling between 4-tert-butylphenylboronic acid and 4-bromobiphenyl, using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in a toluene/water mixture at 80°C . Optimizing ligand selection (e.g., phosphine ligands vs. hydrazonic ligands) and solvent polarity significantly impacts yield. For example, ethanol as a solvent at 60°C with copper catalysts may reduce side reactions compared to toluene .

Q. How can spectroscopic techniques (e.g., NMR, FTIR) distinguish this compound from structural analogs?

  • Methodological Answer :

  • ¹H NMR : The tert-butyl group appears as a singlet at δ 1.3–1.4 ppm, while aromatic protons in the biphenyl moiety show splitting patterns between δ 7.2–7.8 ppm. Integration ratios confirm substituent positions .
  • FTIR : Absence of carbonyl (~1700 cm⁻¹) or sulfonyl (~1300 cm⁻¹) peaks differentiates it from esters (e.g., 4-Ethylphenyl 4-tert-butylbenzoate) or sulfides (e.g., 4-Tert-butyldiphenyl sulfide) .

Q. What computational methods are suitable for predicting the thermodynamic stability of this compound?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G* level calculates steric strain from the bulky tert-butyl group and torsional angles in the biphenyl moiety. Compare results with experimental thermogravimetric analysis (TGA) data to validate decomposition thresholds .

Advanced Research Questions

Q. How can contradictions in crystallographic vs. computational data for molecular packing be resolved?

  • Methodological Answer : Discrepancies between X-ray diffraction (showing herringbone packing) and molecular dynamics simulations (predicting π-π stacking) may arise from solvent inclusion during crystallization. Use solvent-free crystallization protocols and compare with simulated annealing results .

Q. What strategies mitigate steric hindrance during functionalization of the tert-butyl group?

  • Methodological Answer : Selective oxidation of the tert-butyl group to a carboxylic acid requires bulky oxidizing agents (e.g., KMnO₄ in acidic conditions) to avoid side reactions. Alternatively, protect the biphenyl moiety with trimethylsilyl groups before derivatization .

Q. How does this compound perform as a liquid crystal precursor compared to 4-Quaterphenyl?

  • Methodological Answer :

PropertyThis compound4-Quaterphenyl
Melting Point>250°C (estimated)>300°C
Mesophase RangeNarrow (10–20°C)Broad (50°C)
Steric EffectsHigh (tert-butyl)Low
The tert-butyl group disrupts molecular alignment, reducing mesophase stability compared to linear quaterphenyls .

Q. What experimental designs validate the compound’s role in organic electronics (e.g., OLEDs)?

  • Methodological Answer : Fabricate bilayer OLED devices with the compound as a hole-transport layer. Compare current density-voltage (J-V) curves and electroluminescence efficiency with standard materials (e.g., TPD). Use cyclic voltammetry to measure HOMO/LUMO levels and correlate with device performance .

Data Contradiction Analysis

Q. Why do solubility studies in polar solvents conflict with Hansen solubility parameters?

  • Methodological Answer : Theoretical Hansen parameters predict moderate solubility in THF (δ ≈ 18 MPa¹/²), but experimental data may show insolubility due to kinetic trapping. Use sonication or elevated temperatures (60–80°C) to achieve equilibrium solubility, and compare with calculated dispersion/polarity components .

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